Core Scaffold Topology: [1,2,4]Triazolo[1,5-a]pyrimidine vs Pyrazolo[3,4-d]pyrimidine Isomerism
The target compound features a [1,2,4]triazolo[1,5-a]pyrimidine core—a 6:5 ring junction where N1 bridges the triazole and pyrimidine rings [1]. Its constitutional isomer 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330786-24-8, the ibrutinib deacryloylpiperidine intermediate) contains a pyrazolo[3,4-d]pyrimidine core with a 5:6 junction geometry [2]. Although both share the identical molecular formula C17H13N5O and MW 303.32, the ring fusion pattern alters pharmacophore orientation: the target compound's pyrimidine ring is fused N1-N8a, whereas the isomer uses an N1-C3 linkage, resulting in divergent hydrogen-bonding vectors and altered kinase-binding profiles [1][2]. The isomer is a validated irreversible Bruton's tyrosine kinase (BTK) inhibitor with IC50 = 0.5 nM , while the target compound's primary biological activity profile remains uncharacterized in peer-reviewed primary literature, making scaffold-level differentiation the principal objective basis for procurement decisions.
| Evidence Dimension | Core heterocyclic scaffold architecture |
|---|---|
| Target Compound Data | [1,2,4]Triazolo[1,5-a]pyrimidine core (6:5 N1-bridged junction); molecular weight 303.32 g/mol; XLogP3 2.9; HBD count 1 [1] |
| Comparator Or Baseline | 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330786-24-8): pyrazolo[3,4-d]pyrimidine core (5:6 junction); molecular weight 303.32 g/mol; XLogP3 3.0; HBD count 2; BTK IC50 0.5 nM [2] |
| Quantified Difference | Identical molecular mass (303.32 Da) and atom composition but ring junction switch (N1 vs C3 bridge); ΔXLogP3 = 0.1; ΔHBD = 1; biological targets known to differ (TP scaffold: class-level JAK1/JAK2 association [3]; pyrazolo scaffold: validated BTK inhibition IC50 0.5 nM ) |
| Conditions | Scaffold comparison based on 2D/3D topology from PubChem computed descriptors; biological data for comparator from enzymatic kinase inhibition assay ; target compound lacking published primary activity data |
Why This Matters
Compounds with identical molecular formulas but different core scaffolds cannot be substituted without risking loss or alteration of the intended biological target profile; this scaffold isomerism is the highest-order selectivity determinant in kinase inhibitor chemical genetics.
- [1] PubChem Compound Summary CID 1471256: 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] PubChem Compound Summary CID 22346757: 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [3] Fares M, Mrozek-Wilczkiewicz A, Passos MS, et al. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Eur J Med Chem. 2019;165:332-346. doi:10.1016/j.ejmech.2019.01.027 View Source
